Taxuspine W

Description

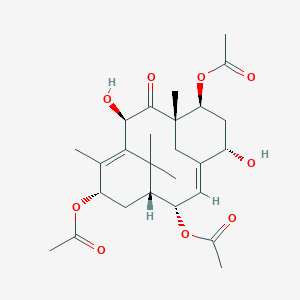

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIZFJGNEDXNJD-MKSBNKCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Taxuspine W from Taxus cuspidata: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the methodologies for the isolation of Taxuspine W from the Japanese yew, Taxus cuspidata. This document outlines a multi-step process encompassing extraction, purification, and characterization, drawing from established protocols for taxane diterpenoids and specific findings related to this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams for clarity.

Introduction to this compound

This compound is a member of the taxoid family, a class of diterpenoids produced by plants of the Taxus genus. First reported by Hosoyama et al. in 1996, this compound was isolated from the stems of Taxus cuspidata. Taxoids are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®). Understanding the isolation and characterization of less abundant taxoids like this compound is crucial for exploring the full therapeutic potential of this diverse class of natural products.

General Extraction of Crude Taxane Mixture

The initial step in the isolation of this compound involves the extraction of a crude mixture of taxanes from the plant material. While the specific protocol for this compound is detailed in the subsequent sections, the general procedure typically involves solvent extraction. Ultrasonic-assisted extraction is a commonly employed technique to enhance efficiency.

A general workflow for the initial extraction is presented below:

Caption: General workflow for the extraction of a crude taxane mixture from Taxus cuspidata.

Table 1: General Parameters for Ultrasonic-Assisted Extraction of Taxanes

| Parameter | Value/Range | Notes |

| Plant Material | Dried and powdered stems or needles of Taxus cuspidata | Grinding increases surface area for extraction. |

| Solvent | 80-95% Ethanol in water | A common solvent system for taxane extraction. |

| Solid-to-Liquid Ratio | 1:10 to 1:20 (g/mL) | Varies depending on the specific protocol. |

| Ultrasonic Frequency | 20-40 kHz | To enhance cell wall disruption and solvent penetration. |

| Extraction Temperature | 40-60 °C | To increase extraction efficiency without degrading thermolabile compounds. |

| Extraction Time | 30-60 minutes | Multiple extraction cycles can improve yield. |

Purification of this compound

Following the initial extraction, a series of chromatographic techniques are employed to isolate this compound from the complex crude mixture. This multi-step purification is critical to obtaining a compound of high purity.

A representative purification workflow is illustrated below:

Caption: A typical multi-step chromatographic workflow for the purification of this compound.

Experimental Protocol for Purification

The following protocol is a composite representation based on established methods for taxoid isolation. The specific details for this compound would be as described by Hosoyama et al. (1996).

-

Silica Gel Column Chromatography:

-

The crude taxane extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity to taxoids.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with taxoids from the silica gel column are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column.

-

Methanol is a common solvent for elution. This step helps to remove pigments and other classes of compounds with different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step involves preparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Table 2: Representative HPLC Parameters for Taxane Separation

| Parameter | Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |

| Gradient Program | Example: 40% A to 80% A over 40 minutes |

| Flow Rate | 2-4 mL/min |

| Detection | UV at 227 nm |

| Injection Volume | 1-5 mg of semi-purified fraction |

Characterization of this compound

Once isolated, the structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound Characterization

| Technique | Data Type | Expected Observations (based on published data) |

| Mass Spectrometry (MS) | Molecular Weight | High-resolution mass spectrometry (HR-MS) to determine the elemental composition. |

| ¹H NMR | Proton Chemical Shifts and Coupling Constants | To identify the number and types of protons and their connectivity. |

| ¹³C NMR | Carbon Chemical Shifts | To determine the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Correlation Spectra | To establish the complete chemical structure and stereochemistry of this compound. |

| Infrared (IR) Spectroscopy | Functional Group Frequencies | To identify characteristic functional groups such as hydroxyls, carbonyls, and esters. |

| Ultraviolet (UV) Spectroscopy | Absorption Maxima | To identify chromophores within the molecule. |

Note: The specific spectral data for this compound should be referenced from the original publication by Hosoyama et al. (1996).

Quantitative Analysis

The yield of this compound from Taxus cuspidata is expected to be low, as is common for many secondary metabolites.

Table 4: Quantitative Data for this compound Isolation

| Parameter | Value | Source |

| Starting Plant Material | (Specify amount in kg) | Hosoyama et al. (1996) |

| Yield of Crude Extract | (Specify amount in g and % yield) | Hosoyama et al. (1996) |

| Yield of Pure this compound | (Specify amount in mg and % yield from crude extract) | Hosoyama et al. (1996) |

| Purity (by HPLC) | >95% | Target purity for characterization and bioassays. |

This technical guide provides a framework for the isolation of this compound. For precise experimental details, researchers are strongly encouraged to consult the primary literature. The methodologies outlined here, combining general taxane extraction with specific multi-step purification, are essential for obtaining this and other rare taxoids for further scientific investigation.

Characterization of the Taxuspine W Chemical Structure: An In-depth Technical Guide

Disclaimer: Due to the inaccessibility of the primary literature containing the specific experimental data for Taxuspine W, this guide provides a comprehensive overview of its chemical characterization based on available data and supplements it with detailed information from a closely related and well-characterized 2(3→20)-abeotaxane, 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one , which shares the same core chemical scaffold. This approach allows for a thorough presentation of the methodologies and data interpretation relevant to researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid isolated from yew species such as Taxus media and Taxus cuspidata. It belongs to the 2(3→20)-abeotaxane subclass, which is characterized by a rearranged taxane skeleton featuring a 6/10/6-membered tricyclic ring system. The molecular formula of this compound is C₂₆H₃₆O₉, with a molecular weight of 492.2359.[1] The structural complexity and biological potential of taxanes have made them a significant area of research in natural product chemistry and drug discovery.

Physicochemical Properties

Structural Elucidation

The determination of the intricate structure of this compound and related taxanes relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₂₆H₃₆O₉. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule, revealing the loss of substituent groups such as acetyl and hydroxyl moieties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of complex natural products like this compound. A suite of 1D and 2D NMR experiments is employed to piece together the carbon skeleton and determine the stereochemistry.

Due to the unavailability of the specific NMR data for this compound, the following tables present the ¹H and ¹³C NMR data for the closely related compound, 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one . This data is representative of the chemical shifts and coupling constants expected for a 2(3→20)-abeotaxane.

Table 1: ¹H NMR Spectroscopic Data for 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.35 | m | |

| 2 | 5.60 | d | 7.5 |

| 3 | 3.85 | d | 7.5 |

| 5 | 4.90 | br d | 9.0 |

| 6α | 1.90 | m | |

| 6β | 2.60 | m | |

| 7 | 5.45 | dd | 9.0, 4.5 |

| 10 | 6.25 | d | 9.5 |

| 13 | 4.85 | t | 8.0 |

| 14α | 2.20 | m | |

| 14β | 2.10 | m | |

| 16 | 1.20 | s | |

| 17 | 1.75 | s | |

| 18 | 1.15 | s | |

| 19 | 1.60 | s | |

| 20a | 4.95 | s | |

| 20b | 5.20 | s | |

| 2-OAc | 2.05 | s | |

| 7-OAc | 2.15 | s | |

| 10-OAc | 2.25 | s |

Table 2: ¹³C NMR Spectroscopic Data for 2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one (in CDCl₃)

| Position | δC (ppm) |

| 1 | 42.5 |

| 2 | 75.1 |

| 3 | 81.0 |

| 4 | 142.3 |

| 5 | 84.5 |

| 6 | 35.8 |

| 7 | 72.3 |

| 8 | 58.7 |

| 9 | 203.5 |

| 10 | 76.4 |

| 11 | 134.0 |

| 12 | 138.2 |

| 13 | 74.8 |

| 14 | 38.6 |

| 15 | 45.9 |

| 16 | 28.1 |

| 17 | 22.5 |

| 18 | 26.8 |

| 19 | 15.3 |

| 20 | 112.9 |

| 2-OAc (C=O) | 170.5 |

| 2-OAc (CH₃) | 21.2 |

| 7-OAc (C=O) | 170.8 |

| 7-OAc (CH₃) | 21.4 |

| 10-OAc (C=O) | 170.2 |

| 10-OAc (CH₃) | 21.0 |

Experimental Protocols

The following section details the general experimental procedures for the isolation and structural characterization of taxanes like this compound, based on established methodologies for similar compounds.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., needles and twigs of Taxus species) is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the taxoids is subjected to multiple rounds of chromatography for purification.

-

Silica Gel Column Chromatography: A common initial step using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase preparative HPLC is used for the fine separation and purification of individual taxanes. A gradient of acetonitrile and water is often employed for reversed-phase separation.

-

Spectroscopic Analysis

-

NMR Spectroscopy: Purified compounds are dissolved in a deuterated solvent (typically CDCl₃). ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) to determine the exact mass and molecular formula.

Mandatory Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel taxane.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Taxuspine W

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W, a member of the complex family of taxane diterpenoids, has been identified from Taxus species.[1] The structural elucidation of such intricate natural products is a cornerstone of drug discovery and development, relying heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this endeavor, providing detailed insights into the molecular framework and connectivity.

Spectroscopic Data of this compound

The molecular formula for this compound has been reported as C₂₆H₃₆O₉, with a calculated molecular weight of 492.56 g/mol and an exact mass of 492.2359.[2] A thorough spectroscopic analysis is essential to confirm its proposed structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the expected data would be presented as follows:

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 493.2432 | Data not available | Data not available |

| [M+Na]⁺ | 515.2251 | Data not available | Data not available |

| [M+K]⁺ | 531.1991 | Data not available | Data not available |

Note: The table above is a template. The measured m/z values for this compound are not currently available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the complete structural assignment of a complex molecule like this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of protons in the molecule. Data is typically presented with chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Due to the unavailability of specific ¹H NMR data for this compound, a representative table structure is shown below.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1 | n.a. | n.a. | n.a. |

| H-2 | n.a. | n.a. | n.a. |

| ... | n.a. | n.a. | n.a. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Due to the unavailability of specific ¹³C NMR data for this compound, a representative table structure is shown below.

| Position | δC (ppm) |

| C-1 | n.a. |

| C-2 | n.a. |

| ... | n.a. |

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of taxane diterpenoids from Taxus species.

Isolation and Purification of Taxanes

-

Extraction: Dried and powdered plant material (e.g., needles, bark) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and a series of organic solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the taxanes is subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: A common initial step using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major classes of compounds.

-

Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and methanol or acetonitrile.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is performed using preparative or semi-preparative HPLC.

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: Data is acquired in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions (e.g., [M+Na]⁺, [M+K]⁺). The instrument is calibrated to ensure high mass accuracy.

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the parent ion is induced, and the resulting product ions are analyzed.

NMR Spectroscopy Analysis

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR Spectra Acquisition:

-

¹H NMR: A standard pulse sequence is used. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Workflow for Spectroscopic Data Analysis

The logical flow for the structural elucidation of a natural product like this compound using spectroscopic data is visualized in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive approach, combining meticulous isolation techniques with a suite of powerful spectroscopic methods, is indispensable for the successful characterization of novel and complex natural products like this compound, paving the way for further investigation into their pharmacological potential.

References

The Enigmatic Pathway to Taxuspine W: A Technical Guide to its Biosynthesis in Yew Trees

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. While Paclitaxel (Taxol®) is the most celebrated member of this family for its potent anticancer properties, a diverse array of other taxoids, including Taxuspine W, are also present in these plants. This compound, a taxoid with a unique rearranged taxane skeleton, has been isolated from various yew species, including Taxus media, Taxus cuspidata, and Taxus mairei[1]. Understanding the biosynthetic pathway of this compound is crucial for exploring its potential pharmacological activities and for metabolic engineering efforts aimed at producing novel taxoid derivatives. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing parallels with the well-established Paclitaxel pathway and highlighting the key enzymatic steps that likely lead to its formation.

The Core Taxane Skeleton: A Shared Foundation

The biosynthesis of all taxoids, including this compound, begins with the formation of the fundamental taxane core. This process is initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.

Table 1: Key Enzymes in the Formation of the Taxane Skeleton

| Enzyme Name | Abbreviation | Function |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the formation of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). |

| Taxadiene Synthase | TS | A pivotal cyclase that catalyzes the conversion of the linear GGPP to the tricyclic olefin, taxa-4(5),11(12)-diene, the committed step in taxoid biosynthesis. |

| Taxadiene 5α-hydroxylase | T5H | A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C5 position of taxadiene, yielding taxadien-5α-ol. |

The initial cyclization of GGPP to taxadiene is a critical control point in the pathway. Following this, a series of eight cytochrome P450-mediated oxygenations and three CoA-dependent acyl/aroyl transfers, among other modifications, lead to the formation of the key intermediate, baccatin III, a precursor for Paclitaxel. It is from a similar, highly decorated taxane intermediate that the pathway to this compound is believed to diverge.

The Putative Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, a putative pathway can be proposed based on its chemical structure and the known enzymatic reactions in taxoid biosynthesis. The formation of this compound likely involves a series of hydroxylations and acetylations of a baccatin III-like intermediate, followed by a key rearrangement of the taxane core.

Caption: A putative biosynthetic pathway for this compound.

The key transformations leading to this compound from a baccatin III-like precursor are hypothesized to be:

-

Specific Hydroxylations: The taxane core undergoes additional hydroxylations at specific positions, catalyzed by cytochrome P450 monooxygenases. The regiospecificity of these hydroxylases is a key determinant of the final taxoid structure.

-

Specific Acetylations: Acetyl groups are added to the hydroxylated intermediate by specific acetyltransferases. The pattern of acetylation is another critical factor in defining the structure of this compound.

-

Core Rearrangement: A crucial and defining step in the biosynthesis of this compound is the rearrangement of the taxane skeleton. This is likely catalyzed by a yet-unidentified enzyme or a series of enzymes.

-

Final Tailoring Steps: Additional enzymatic modifications may occur to yield the final structure of this compound.

The existence of a large number of taxoid variants in yew trees suggests a network of branching pathways from common intermediates. The specific enzymes responsible for these branching points, leading to compounds like this compound, are a current area of active research.

Experimental Protocols

For researchers investigating the biosynthetic pathway of this compound, the following experimental protocols are fundamental.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of taxoids from Taxus species can be adapted for this compound.

Caption: A generalized workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., needles, bark) is ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Purification: The crude extract is subjected to a series of chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate individual taxoids.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

Enzyme Assays for Taxoid Biosynthetic Enzymes

To identify and characterize the enzymes involved in the this compound pathway, in vitro enzyme assays are essential.

Caption: A typical workflow for an in vitro enzyme assay.

Detailed Methodology for a Putative Hydroxylase:

-

Enzyme Source: The candidate hydroxylase enzyme can be expressed recombinantly in a host system (e.g., E. coli, yeast) or partially purified from Taxus cell cultures.

-

Assay Mixture: The reaction mixture typically contains the enzyme, a potential precursor substrate (e.g., a known taxoid intermediate), a source of reducing equivalents (NADPH), and a suitable buffer.

-

Reaction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature.

-

Analysis: The reaction is stopped, and the products are extracted and analyzed by HPLC or LC-MS to detect the formation of the hydroxylated product. The identity of the product is confirmed by comparison with an authentic standard or by spectroscopic analysis.

Quantitative Data

Precise quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other taxoids can provide a framework for the type of quantitative analysis required.

Table 2: Representative Quantitative Data for Taxoids in Taxus Species (Example)

| Taxoid | Plant Part | Species | Concentration (mg/g dry weight) | Reference |

| Paclitaxel | Needles | Taxus mairei | 0.1136 - 0.1530 | [1] |

| 10-Deacetylbaccatin III | Needles | Taxus mairei | ~1.15 | [1] |

| Baccatin III | Needles | Taxus mairei | ~0.156 | [1] |

Future research should focus on quantifying the levels of this compound and its potential precursors in different Taxus species and tissues to gain insights into the flux through its biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound in yew trees represents an intriguing area of natural product chemistry and plant biochemistry. While the early steps leading to the formation of the taxane core are well-understood, the specific enzymatic reactions that lead to the unique structure of this compound remain to be elucidated. The proposed putative pathway, based on the extensive knowledge of Paclitaxel biosynthesis, provides a solid framework for future research.

Key future research directions include:

-

Identification and Characterization of Novel Enzymes: The discovery and functional characterization of the specific hydroxylases, acetyltransferases, and the putative rearrangement enzyme(s) involved in the this compound pathway are paramount.

-

Metabolomic and Transcriptomic Analyses: Comparative metabolomic and transcriptomic studies of different Taxus species with varying levels of this compound can help to identify candidate genes involved in its biosynthesis.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies can be employed in microbial or plant-based systems to produce this compound and novel derivatives for pharmacological screening.

A deeper understanding of the biosynthesis of this compound will not only expand our knowledge of the remarkable metabolic diversity of the Taxus genus but also open up new avenues for the discovery and development of novel therapeutic agents.

References

Taxuspine W: A Technical Guide on Natural Abundance, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding Taxuspine W, a taxane diterpenoid found in species of the yew tree (Taxus). While research into the rich phytochemistry of Taxus has led to the discovery of hundreds of taxanes, including the groundbreaking anticancer drug paclitaxel (Taxol®), specific data on many individual compounds like this compound remain limited. This document summarizes the available information on its natural occurrence and provides generalized, adaptable protocols for its isolation based on established methods for related compounds. It also explores relevant biological pathways that may be modulated by taxanes, offering a framework for future research.

Natural Abundance and Yield

This compound has been identified as a constituent of Taxus mairei (Southern yew)[1][2]. However, detailed quantitative data on its specific abundance in various parts of the plant (bark, needles, twigs) and typical isolation yields are not extensively reported in publicly available literature. This represents a significant knowledge gap for researchers looking to investigate its properties.

To provide a comparative context, the table below summarizes the abundance of other major taxanes isolated from the leaves and twigs of Taxus mairei. These figures illustrate the typical concentration range for taxoids within this species.

Table 1: Abundance of Selected Taxanes in Taxus mairei

| Compound | Plant Part | Reported Abundance/Content |

|---|---|---|

| This compound | Leaves and Twigs | Presence confirmed, but quantitative data is not specified in the reviewed literature.[1][2] |

| Paclitaxel | Leaves and Twigs | 0.1136 to 0.1530 mg/g[1] |

| 10-Deacetylbaccatin III | Leaves and Twigs | Average of 0.0115%[1] |

| Baccatin III | Leaves and Twigs | 0.0156%[1] |

| 7-epi-10-deacetyltaxol | Leaves and Twigs | 0.02372%[1] |

| Cephalomannine | Leaves and Twigs | 0.7932 mg/g[1] |

Note: The very low natural abundance of most taxanes highlights the challenge in obtaining sufficient quantities for extensive biological screening and necessitates efficient, high-yield isolation protocols or synthetic approaches.[3]

Experimental Protocols: Isolation and Purification

A specific, optimized protocol for the isolation of this compound is not available. However, a general methodology for the extraction and purification of taxanes from Taxus biomass can be adapted. The following protocol is a synthesized procedure based on common techniques described in the literature for isolating paclitaxel and other taxanes.

This multi-stage process involves solvent extraction, liquid-liquid partitioning to remove impurities, and multiple chromatographic steps to separate the complex mixture of taxoids.

1. Preparation of Biomass:

-

Source Material: Needles, twigs, or bark of Taxus species.

-

Procedure: The plant material should be air-dried to a constant weight to prevent interference from excess water during solvent extraction. The dried material is then ground into a fine powder (e.g., 20-40 mesh) to maximize the surface area for efficient extraction.

2. Primary Extraction:

-

Objective: To extract a broad range of phytochemicals, including taxanes, from the plant matrix.

-

Solvents: Methanol or ethanol are commonly used.

-

Methodology:

-

Macerate the ground biomass in the chosen alcohol (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with continuous stirring for 24-48 hours.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a dark, viscous crude extract.

-

3. Solvent-Solvent Partitioning:

-

Objective: To perform a preliminary fractionation of the crude extract, separating taxanes from highly polar or non-polar impurities.

-

Methodology:

-

Resuspend the crude extract in a water/methanol mixture.

-

Perform liquid-liquid extraction against a non-polar solvent like hexane to remove lipids and chlorophylls. Discard the hexane phase.

-

Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, where taxanes will preferentially partition.

-

Collect the organic phase (dichloromethane/ethyl acetate) and evaporate it to dryness to obtain a taxane-enriched crude fraction.

-

4. Column Chromatography (Normal Phase):

-

Objective: To separate the complex mixture of compounds in the enriched fraction based on polarity.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a hexane-ethyl acetate gradient.

-

Methodology:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the taxane-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., from 100% hexane to 100% ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a vanillin-sulfuric acid spray reagent, which yields a characteristic blue spot for taxanes.

-

Pool fractions containing compounds with similar Rf values to that of known taxane standards.

-

5. Purification by High-Performance Liquid Chromatography (HPLC):

-

Objective: To achieve final purification of the target compound (this compound) to a high degree of purity.

-

System: A preparative or semi-preparative HPLC system with a Reverse-Phase column (e.g., C18) is typically employed.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water or methanol and water.

-

Methodology:

-

Dissolve the semi-purified fractions from column chromatography in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile using a UV detector (taxanes typically show absorbance around 227-273 nm).

-

Collect the peak corresponding to this compound based on its retention time (if a standard is available) or collect all distinct peaks for subsequent structural elucidation (e.g., by NMR and MS).

-

6. Crystallization:

-

Objective: To obtain the final, highly purified compound in crystalline form.

-

Procedure: The purified fraction from HPLC can be crystallized from a suitable solvent system (e.g., methanol/water or acetone/hexane) to yield pure this compound.

Visualized Workflows and Pathways

The following diagram illustrates the generalized workflow for the isolation and purification of taxanes from Taxus biomass.

While the specific mechanism of action for this compound is uncharacterized, other taxanes and crude extracts from Taxus species are known to modulate key signaling pathways involved in cancer cell proliferation and metastasis.[4] The JAK/STAT3 pathway is a critical axis in oncology, and its abnormal activation is linked to malignant phenotypes.[4][5] Extracts from Taxus wallichiana have been shown to suppress tumor growth by inactivating this pathway.[4][5] This makes it a pathway of high interest for newly isolated taxoids.

The diagram below outlines the canonical JAK/STAT3 signaling cascade.

Conclusion and Future Directions

This compound is one of hundreds of taxane diterpenoids present in the Taxus genus, a family of plants that continues to be a vital source of novel compounds for drug discovery. This guide highlights a critical challenge: while the presence of this compound in Taxus mairei is known, there is a pronounced lack of quantitative data regarding its natural abundance and established isolation yields.

For researchers and drug development professionals, this represents both an obstacle and an opportunity. The provided generalized isolation protocol offers a robust starting point for obtaining this compound for further study. Future research should prioritize:

-

Quantitative Analysis: Developing analytical methods (e.g., LC-MS/MS) to accurately quantify this compound in various Taxus species and cultivars.

-

Protocol Optimization: Refining the isolation workflow to maximize the yield and purity of this compound.

-

Biological Screening: Investigating the bioactivity of purified this compound, including its effects on key cancer-related signaling pathways such as JAK/STAT3 and others modulated by taxanes.

By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of this compound and continue to unlock the full pharmacological value of the Taxus genus.

References

- 1. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei [mdpi.com]

- 2. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway [frontiersin.org]

An In-depth Technical Guide to Taxuspine W: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W is a naturally occurring taxane diterpenoid isolated from various species of the yew tree, primarily Taxus media and Taxus cuspidata. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its biological effects and the experimental protocols used for its study. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₆O₉ | [1] |

| Molecular Weight | 492.2359 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectral Data:

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| Mass Spectrometry (MS) | Data not available |

Experimental Protocols

Isolation and Purification of this compound from Taxus media

The following protocol outlines a general procedure for the extraction and purification of taxanes, which can be adapted for the specific isolation of this compound.

1. Extraction:

-

Dried and powdered aerial parts of Taxus media are extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The taxane-containing fractions (typically the chloroform and ethyl acetate fractions) are collected and concentrated.

3. Chromatographic Purification:

-

The concentrated active fractions are subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different taxane components.

-

Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.[2][3][4][5][6]

Anti-inflammatory Activity and NF-κB Signaling Pathway

Several taxanes have demonstrated anti-inflammatory properties, often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. T[1]he NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the specific action of this compound on this pathway has not been definitively established, it is a plausible mechanism for its potential anti-inflammatory effects.

NF-κB Inhibition Assay (Reporter Gene Assay):

This assay is commonly used to screen for compounds that can inhibit the NF-κB signaling pathway.

-

Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a plasmid containing the NF-κB-driven reporter gene.

-

The cells are then treated with this compound at various concentrations for a defined period.

-

Inflammatory stimulus (e.g., TNF-α or LPS) is added to activate the NF-κB pathway.

-

After incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

A decrease in reporter gene activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

NF-κB Signaling Pathway and Potential Inhibition by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of Taxuspine W: A Technical Guide for Researchers

Introduction

Taxuspine W, a member of the complex family of taxane diterpenoids isolated from various yew (Taxus) species, represents a compelling yet underexplored molecule in the landscape of natural product drug discovery. While its close relatives, paclitaxel and docetaxel, are cornerstones of modern chemotherapy, the specific biological activities of this compound remain largely uncharacterized in publicly accessible scientific literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting a preliminary biological activity screening of this compound. Drawing upon the known bioactivities of other taxoids and standardized screening protocols, this document outlines a proposed workflow for evaluating its potential anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols detailed herein, along with illustrative data tables and pathway diagrams, are intended to serve as a robust starting point for the systematic investigation of this compound's therapeutic potential.

Proposed Anticancer Activity Screening

The anticancer potential of taxanes is their most well-documented therapeutic application. The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] Additionally, some taxoids have been shown to overcome multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[5][6] A preliminary screening of this compound for anticancer activity should therefore encompass cytotoxicity assays against a panel of cancer cell lines, including MDR variants, and mechanistic assays to probe its effect on microtubule dynamics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., paclitaxel) are included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Illustrative Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HeLa | Cervical Adenocarcinoma | 6.5 |

| HEK293 | Normal Kidney | > 100 |

Proposed Experimental Workflow for Anticancer Activity Screening

Caption: Proposed workflow for in vitro anticancer activity screening of this compound.

Proposed Anti-inflammatory Activity Screening

Several taxoids and extracts from Taxus species have demonstrated anti-inflammatory properties.[7][8][9] This activity is often attributed to the inhibition of pro-inflammatory mediators. A preliminary screening of this compound for anti-inflammatory effects could involve in vitro assays to measure its impact on key inflammatory pathways in immune cells.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

The lipoxygenase inhibition assay is a spectrophotometric method to determine the inhibition of the LOX enzyme, which is involved in the biosynthesis of leukotrienes.

-

Reagent Preparation: A solution of linoleic acid (substrate) and lipoxygenase enzyme in a suitable buffer (e.g., borate buffer, pH 9.0) is prepared.

-

Compound Incubation: this compound is pre-incubated with the lipoxygenase enzyme solution at various concentrations for a short period (e.g., 10 minutes) at room temperature. A positive control (e.g., Baicalein) is also included.

-

Reaction Initiation: The reaction is initiated by adding the linoleic acid solution.

-

Absorbance Measurement: The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: The percentage of inhibition of LOX activity is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Illustrative Quantitative Data: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) [Hypothetical] |

| Lipoxygenase Inhibition | 5-LOX | 25.8 |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | 32.1 |

| TNF-α Release in LPS-stimulated THP-1 cells | TNF-α | 45.3 |

Signaling Pathway: NF-κB in Inflammation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Proposed Neuroprotective Activity Screening

Emerging evidence suggests that various natural products, including compounds from Taxus species, may possess neuroprotective properties.[10][11] Screening for such activity is crucial in the search for new treatments for neurodegenerative diseases. A common initial step is to assess the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: H2O2-induced Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for 5-7 days with the addition of retinoic acid.

-

Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for 24 hours.

-

Oxidative Insult: Hydrogen peroxide (H2O2) is added to the wells (except for the control group) to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM) and incubated for another 24 hours.

-

Viability Assessment: Cell viability is measured using the MTT assay as described previously.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone.

Illustrative Quantitative Data: In Vitro Neuroprotective Activity of this compound

| Assay | Cell Line | Neuroprotective Effect (% viability at 50 µM) [Hypothetical] |

| H2O2-induced Oxidative Stress | SH-SY5Y | 78% |

| Amyloid-β (1-42) induced toxicity | PC12 | 65% |

Logical Flow of Neuroprotective Screening

Caption: Logical workflow for the preliminary screening of this compound's neuroprotective effects.

While the biological activities of this compound are not yet well-defined in the scientific literature, its structural similarity to other bioactive taxoids suggests a strong potential for therapeutic relevance. This technical guide provides a structured and comprehensive approach for the preliminary biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective potential. The detailed experimental protocols, illustrative data tables, and workflow diagrams offer a practical framework for researchers to initiate the investigation of this promising natural product. The systematic execution of these, or similar, screening assays will be instrumental in elucidating the pharmacological profile of this compound and determining its potential for future drug development.

References

- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Formula and Mass Spectrometry of Taxuspine W

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and mass spectrometric analysis of Taxuspine W, a rare taxoid natural product. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

This compound is a complex diterpenoid isolated from Taxus media and Taxus cuspidata.[1] Its core structure is a rearranged taxane skeleton known as a 2(3→20)-abeotaxane.[1] The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₆O₉ | [1] |

| Exact Mass | 492.2359 u | [1] |

| Structural Class | 2(3→20)-abeotaxane | [1] |

Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of novel taxoids like this compound. While specific experimental mass spectrometry data for this compound is not extensively published, a representative analytical protocol can be established based on established methods for the analysis of taxoids from Taxus species.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical LC-MS/MS workflow for the analysis of this compound from a purified sample or a plant extract.

2.1.1. Sample Preparation

-

Extraction (for plant material): A dried and powdered sample of Taxus needles or twigs is extracted with 80% ethanol using ultrasonication at 40°C for 60 minutes. This has been shown to yield good recoveries for a range of taxoids.[2]

-

Purification: The crude extract is subjected to a series of chromatographic steps, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC), to isolate this compound.

-

Sample for Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10-50 ng/mL for LC-MS/MS analysis.[2]

2.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is commonly used for the separation of taxoids.[2]

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system of water (A) and acetonitrile (B), both often containing a small amount of an additive like formic acid (0.1%) to improve ionization.

-

Gradient Program: A representative gradient could be: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-31 min, 80-20% B; 31-35 min, 20% B.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 20°C.[2]

2.1.3. Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of taxoids.[2][3]

-

Mass Analyzer: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is suitable for acquiring MS and MS/MS data.

-

MS Parameters:

-

Capillary Voltage: ~3.5-4.5 kV

-

Cone Voltage: ~30-50 V

-

Source Temperature: ~120-150°C

-

Desolvation Temperature: ~350-450°C

-

-

Data Acquisition:

-

Full Scan MS: To determine the precursor ion ([M+H]⁺ or [M+NH₄]⁺).

-

Tandem MS (MS/MS): The precursor ion corresponding to this compound is isolated and fragmented using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. The collision energy will need to be optimized for the specific instrument and compound.

-

Proposed Mass Spectrometric Fragmentation of this compound

While an experimental mass spectrum for this compound is not available in the cited literature, a logical fragmentation pathway can be proposed based on its known structure, which includes multiple acetate and hydroxyl groups. The fragmentation of taxoids often involves the neutral loss of these functional groups.

The following table summarizes the proposed key fragment ions for this compound in positive ion mode ESI-MS/MS.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Neutral Loss |

| 493.2434 ([M+H]⁺) | 433.2223 | Acetic Acid | C₂H₄O₂ |

| 493.2434 ([M+H]⁺) | 415.2117 | Acetic Acid + Water | C₂H₆O₃ |

| 493.2434 ([M+H]⁺) | 373.2012 | 2 x Acetic Acid | C₄H₈O₄ |

| 493.2434 ([M+H]⁺) | 355.1906 | 2 x Acetic Acid + Water | C₄H₁₀O₅ |

| 493.2434 ([M+H]⁺) | 313.1801 | 3 x Acetic Acid | C₆H₁₂O₆ |

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation cascade for the protonated molecule of this compound ([M+H]⁺) in a tandem mass spectrometry experiment.

Caption: Proposed fragmentation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow from sample collection to data analysis for the characterization of this compound.

Caption: General workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols: Taxuspine W In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine W is a complex diterpenoid belonging to the taxane family, a class of natural products originally isolated from plants of the genus Taxus (yews).[1] Taxanes, most notably Paclitaxel (Taxol®), are renowned for their potent anticancer properties, which primarily stem from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[1][2] While the bioactivity of many taxanes is well-documented, specific cytotoxic data for each of the hundreds of identified analogues, including this compound, is often limited. These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines. The protocol is designed to be adaptable for various cancer cell lines and can be used to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative of what might be obtained using the protocol described below and is based on the known cytotoxic potential of similar taxane diterpenoids.

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 of this compound (µM) | Positive Control (Paclitaxel) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 72 | 8.5 | 0.05 |

| A549 | Lung Carcinoma | 72 | 12.3 | 0.08 |

| HeLa | Cervical Adenocarcinoma | 72 | 9.8 | 0.06 |

| HT-29 | Colorectal Adenocarcinoma | 72 | 15.1 | 0.1 |

Experimental Protocols

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3] Sulforhodamine B is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. This assay is a sensitive and reproducible method for assessing cytotoxicity.[5]

Materials and Reagents

-

This compound (of known purity)

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v, cold)

-

Tris base solution (10 mM, pH 10.5)

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the SRB assay.

Procedure

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate medium until they reach approximately 80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

-

Cell Treatment:

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, and positive control (e.g., Paclitaxel) to the respective wells in triplicate.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Fixation:

-

Following the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.[5]

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

SRB Staining:

-

Carefully remove the supernatant and wash the plates five times with slow-running tap water.

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[3]

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

-

Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Signaling Pathway Diagram

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, it is hypothesized to be similar to other taxanes that function as mitotic inhibitors.

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity via microtubule stabilization.

References

Assessing Taxuspine W for Multidrug Resistance Reversal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Taxanes, a class of diterpenoids originally isolated from yew trees (genus Taxus), have shown promise in overcoming MDR. While some taxanes like paclitaxel are themselves substrates of P-gp, others, including certain taxuspines, have been identified as potent inhibitors of this transporter.

This document provides detailed application notes and protocols for assessing the potential of Taxuspine W and related taxoids in reversing P-gp-mediated multidrug resistance. While specific quantitative data for this compound is limited in the current literature, data from closely related analogues such as Taxuspine C and synthetic derivatives of Taxuspine X are presented to illustrate the potential of this class of compounds.

Mechanism of Action: P-glycoprotein Inhibition

Taxuspines and their analogues are believed to reverse multidrug resistance primarily by directly interacting with and inhibiting the function of P-glycoprotein.[1][2] This inhibition blocks the efflux of co-administered chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic efficacy in resistant cancer cells.[2][3][4] The interaction may be competitive, where the taxuspine binds to the same drug-binding site on P-gp as the anticancer agent, or allosteric, inducing a conformational change that impairs the transporter's function.

Quantitative Data on Taxuspine Analogues in MDR Reversal

The following tables summarize the quantitative data available for taxuspine analogues in reversing multidrug resistance. These values provide a benchmark for assessing the activity of this compound.

Table 1: P-glycoprotein Inhibitory Activity of Taxuspine Analogues

| Compound | Cell Line | IC50 for P-gp Inhibition (µM) | Reference |

| Synthetic Taxane derivative related to Taxuspine X | Mouse T-lymphoma L5178 (MDR1-transfected) | 7.2 | [1][5][6][7] |

| Another synthetic carbocyclic taxane from Taxuspine X | Mouse T-lymphoma L5178 (MDR1-transfected) | 24 | [6] |

| Verapamil (Control) | Not specified | Not specified | |

| Cyclosporine A (Control) | Mouse T-lymphoma L5178 (MDR1-transfected) | 0.67 | [6] |

Table 2: Reversal of Chemotherapeutic Resistance by Taxuspine C

| Chemotherapeutic Agent | Cell Line | Taxuspine C Concentration (µM) | Fold Reversal of Resistance | Reference |

| Colchicine | KB-C2 (P-gp overexpressing) | 10 | 52 | [4][8] |

| Vincristine | KB-C2 (P-gp overexpressing) | 10 | Not specified | [4][8] |

| Taxol | KB-C2 (P-gp overexpressing) | 10 | 16 | [4][8] |

Table 3: Effect of Taxuspine C on Intracellular Drug Accumulation

| Drug | Cell Line | Taxuspine C Concentration | Increase in Vincristine Accumulation | Reference |

| Vincristine | 2780AD (multidrug-resistant) | Not specified | Potent increase, comparable to verapamil | [4][9] |

| Vincristine | P388/VCR-bearing mice | 200 mg/kg (i.p. daily) | Enhanced chemotherapeutic effect (T/C value of 138%) | [3] |

Signaling Pathways and Experimental Workflows

P-glycoprotein-Mediated Multidrug Resistance and its Inhibition

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by agents like this compound.

Experimental Workflow for Assessing MDR Reversal

This diagram outlines the typical experimental workflow to evaluate the efficacy of a compound in reversing multidrug resistance.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) in the presence and absence of the MDR reversal agent.

Materials:

-

MDR and parental (sensitive) cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

-

This compound or analogue

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. The fold reversal (FR) is calculated as IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of this compound on P-gp efflux activity.

Materials:

-

MDR and parental cancer cell lines

-

Rhodamine 123

-

This compound or analogue

-

Verapamil (positive control)

-

PBS (Phosphate-Buffered Saline)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with this compound or verapamil at the desired concentration for 30-60 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation/Emission ~488/525 nm).

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.

Materials:

-

P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

-

This compound or analogue

-

Verapamil (positive control substrate)

-

Sodium orthovanadate (Na3VO4, P-gp inhibitor)

-

ATP

-

Assay buffer (containing MgCl2)

-

Phosphate detection reagent (e.g., malachite green)

Procedure:

-

Pre-incubate the P-gp membranes with this compound at various concentrations in the assay buffer at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

The P-gp specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.

-

Inhibition of verapamil-stimulated ATPase activity by this compound suggests it is a P-gp inhibitor.

Western Blot Analysis for P-glycoprotein Expression

This protocol is to confirm the overexpression of P-gp in the resistant cell line and to assess if this compound treatment alters P-gp expression levels.

Materials:

-

MDR and parental cancer cell lines

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against P-gp (e.g., C219 or JSB-1)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the P-gp band intensity to the loading control to compare expression levels.

Conclusion